N-(4-hydroxyphenyl)naphthalene-2-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)naphthalene-2-carboxamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyphenyl group and an amide linkage. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-hydroxyaniline with 2-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-hydroxyaniline+2-naphthoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyphenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(4-hydroxyphenyl)naphthalene-2-carboxamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural similarity to certain bioactive compounds allows it to be used in the design of enzyme inhibitors or receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the naphthamide moiety can interact with hydrophobic pockets, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Comparison: N-(4-hydroxyphenyl)naphthalene-2-carboxamide is unique due to the presence of the naphthalene ring, which imparts different chemical and physical properties compared to its analogs. For instance, while N-(4-hydroxyphenyl)acetamide is primarily used for its analgesic effects, this compound’s larger aromatic system allows for more extensive π-π interactions, making it suitable for applications in materials science and molecular recognition.
Properties
Molecular Formula |
C17H13NO2 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-9-7-15(8-10-16)18-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11,19H,(H,18,20) |
InChI Key |
PKMJWGMXLYXUQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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